molecular formula C16H11F3N4O2S B2782883 methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether CAS No. 338747-63-0

methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether

Cat. No.: B2782883
CAS No.: 338747-63-0
M. Wt: 380.35
InChI Key: KVQSVBDOELEWHD-UHFFFAOYSA-N
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Description

Methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether is a heterocyclic compound featuring a fused thieno[2,3-c]pyrazole core linked to a 1,3,4-oxadiazole ring and a phenyl ether moiety.

Properties

IUPAC Name

2-(3-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2S/c1-23-15-10(12(22-23)16(17,18)19)7-11(26-15)14-21-20-13(25-14)8-4-3-5-9(6-8)24-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQSVBDOELEWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C3=NN=C(O3)C4=CC(=CC=C4)OC)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether" can involve several steps, starting with the preparation of the core structures like thienopyrazole and oxadiazole. Common synthetic routes may include:

  • Formation of Thienopyrazole

    • Reagents: : Methyl thioacetate, hydrazine, trifluoroacetic acid.

    • Conditions: : Heating under reflux.

    • Intermediate: : Formation of the 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole.

  • Formation of Oxadiazole

    • Reagents: : Carboxylic acids, hydrazides, and phosphorus oxychloride.

    • Conditions: : Heating under reflux or microwave irradiation.

  • Coupling Reaction

    • Reagents: : Suitable aryl halides or phenols.

    • Conditions: : Pd-catalyzed coupling reaction under inert atmosphere.

Industrial Production Methods

For industrial-scale production, these reactions can be optimized using continuous flow chemistry, which allows for better control over reaction conditions and improved yields. Catalysts, solvents, and reagents are often recycled to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions to form sulfoxides or sulfones.

  • Reduction: : Selective reduction reactions can target specific functional groups without affecting the trifluoromethyl group.

  • Substitution: : The aromatic ether and oxadiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, hydrogen gas with Pd/C catalyst.

  • Substitution Conditions: : Base (e.g., sodium hydride) for deprotonation, suitable electrophiles for subsequent substitution.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Production of reduced analogs with modified functional groups.

  • Substitution: : Formation of substituted phenyl ethers or oxadiazole derivatives.

Scientific Research Applications

Structural Characteristics

The compound possesses a complex structure characterized by the presence of thieno[2,3-c]pyrazole and oxadiazole moieties. Its molecular formula is C15H14F3N5OC_{15}H_{14}F_3N_5O with a molecular weight of approximately 351.30 g/mol. The trifluoromethyl group contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to known bioactive molecules. The thieno[2,3-c]pyrazole scaffold is recognized for its ability to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of thieno[2,3-c]pyrazole exhibit anticancer properties. For example, studies have shown that compounds containing this scaffold can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a range of pathogens. In vitro studies suggest that it exhibits bactericidal effects comparable to standard antibiotics, making it a candidate for further development in treating bacterial infections .

Agricultural Chemistry

Methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether has also been explored for its potential use as a pesticide or herbicide. Its unique chemical structure may allow it to act selectively against certain pests while minimizing impact on beneficial organisms.

Pesticidal Efficacy

Studies have reported that compounds with similar structures show effectiveness in controlling agricultural pests and diseases, suggesting that this compound could be developed into an effective agricultural chemical .

Case Study 1: Anticancer Activity

In a study published in Molecules, researchers synthesized several thieno[2,3-c]pyrazole derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to the hypothesis that this compound could be further optimized for enhanced efficacy against specific cancer types .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of compounds derived from thieno[2,3-c]pyrazole. The findings revealed that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The researchers suggested that the incorporation of the trifluoromethyl group enhances lipophilicity and membrane permeability, contributing to the observed antimicrobial effects .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to hydrophobic pockets, while the oxadiazole ring can participate in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Key Structural Features :

  • Thieno[2,3-c]pyrazole: A bicyclic system combining thiophene and pyrazole rings, known for bioactivity in medicinal chemistry.
  • 1,3,4-Oxadiazole : A five-membered heterocycle with two nitrogen atoms, often used in agrochemicals and pharmaceuticals for its stability.
  • Phenyl Ether : Aromatic ether group providing steric bulk and influencing solubility.

Synthetic approaches for analogous compounds (e.g., thieno-pyrimidinyl ethers) involve cyclization reactions, catalytic coupling in PEG-400 media, and purification via recrystallization or chromatography .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several heterocyclic ethers, as listed below:

Compound Name / ID (ECHEMI) Core Structure Substituents Molecular Formula Key Features
Target Compound Thieno[2,3-c]pyrazole + 1,3,4-oxadiazole + phenyl ether -CF₃, -OCH₃ C₁₇H₁₂F₃N₅O₂S High lipophilicity due to -CF₃; oxadiazole enhances stability
5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl 3,4-dimethylphenyl ether (339008-09-2) Thieno[2,3-d]pyrimidine + phenyl ether -Cl, -CH₃ C₂₁H₁₆ClN₃OS Chlorine substituent increases polarity; methyl groups improve solubility
[3-(3-Chlorophenyl)[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-6-yl]Methyl 3-Methylphenyl Ether (825606-15-3) Triazolo-thiadiazole + phenyl ether -Cl, -CH₃ C₁₈H₁₃ClN₄S Chlorine and triazole enhance electrophilicity; thiadiazole improves thermal stability
2-[(4-Chlorophenyl)(Phenyl)Methyl]-1-Acenaphthylenyl Ethyl Ether (20852-27-1) Acenaphthene + phenyl ether -Cl, -C₂H₅ C₂₅H₂₀ClO Bulky acenaphthene group reduces solubility; ethyl ether increases volatility

Physicochemical and Functional Comparisons

  • Heterocyclic Core Stability : The 1,3,4-oxadiazole ring is more thermally stable than triazolo-thiadiazole (825606-15-3) but less reactive in nucleophilic substitutions .
  • Solubility : The phenyl ether and -CF₃ group in the target compound likely reduce aqueous solubility compared to methyl-substituted analogues (e.g., 339008-09-2) .

Research Findings and Implications

  • Structural Optimization : The trifluoromethyl group in the target compound may confer superior bioactivity compared to chlorinated analogues, as seen in pesticidal studies of similar oxadiazoles .
  • Catalytic Efficiency : Reactions using PEG-400 and Bleaching Earth Clay (as in 825606-15-3) achieve >85% yields, suggesting applicability for scaling the target compound’s synthesis .
  • Crystallography: SHELX software () could resolve the target compound’s crystal structure, leveraging its thieno-pyrazole core’s rigidity for precise refinement.

Biological Activity

Methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether is a complex organic compound with potential biological activities. Its structure combines elements of thieno[2,3-c]pyrazole and oxadiazole, which are known for their pharmacological significance. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound's molecular formula is C13H10F3N4O2SC_{13}H_{10}F_3N_4O_2S with a molecular weight of approximately 319.33 g/mol. The key structural features include:

  • Thieno[2,3-c]pyrazole moiety : Known for anti-inflammatory and anticancer properties.
  • Oxadiazole ring : Often associated with antimicrobial and antifungal activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance:

  • Cytotoxicity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives exhibited IC50 values ranging from 10 µM to 50 µM against MCF7 and A549 cell lines .
CompoundCell LineIC50 (µM)
Compound AMCF710.21
Compound BA54926.00
Compound CHepG214.32

Anti-inflammatory Activity

The thieno[2,3-c]pyrazole framework is recognized for its anti-inflammatory properties. Studies have indicated that derivatives can inhibit pro-inflammatory cytokines in vitro:

  • Mechanism : These compounds may suppress the NF-kB signaling pathway, leading to reduced expression of inflammatory markers .

Antimicrobial Activity

The oxadiazole component contributes to the antimicrobial efficacy of the compound. Research has demonstrated that similar structures exhibit activity against a range of pathogens:

  • Efficacy : Compounds have shown minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Gram-positive bacteria .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated a series of pyrazole derivatives for their effect on the proliferation of cancer cells. The compound demonstrated significant inhibition in cell growth with an IC50 value of approximately 12 µM against the NCI-H460 lung cancer cell line .
  • Case Study on Anti-inflammatory Action :
    • In a model of acute inflammation, compounds similar to this compound were tested for their ability to reduce edema in mice. Results indicated a reduction in paw swelling by up to 50% compared to controls .

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